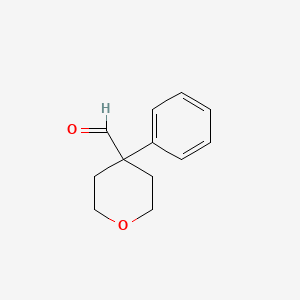

4-Phenyloxane-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIVCCVSMYLGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496721 | |

| Record name | 4-Phenyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66109-88-4 | |

| Record name | 4-Phenyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-phenyl-tetrahydropyran-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis. It delineates two primary, robust synthetic strategies, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies. The synthesis of key precursors is also discussed, providing a complete roadmap for the preparation of the target molecule. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: Significance of the 4-phenyl-tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its conformational properties and ability to engage in hydrogen bonding interactions make it a desirable feature in drug design. The introduction of a phenyl group at the 4-position, coupled with a reactive carbaldehyde functionality, creates a versatile intermediate, 4-phenyl-tetrahydropyran-4-carbaldehyde. This molecule serves as a key starting material for the elaboration of more complex structures, enabling the exploration of new chemical space in the pursuit of novel therapeutics. The aldehyde group, in particular, is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the facile introduction of diverse functional groups.

This guide will focus on two principal and logically sound approaches to the synthesis of this important intermediate:

-

Route 1: Oxidation of (4-phenyl-tetrahydropyran-4-yl)methanol. This classic approach relies on the creation of a precursor alcohol, which is then oxidized to the desired aldehyde.

-

Route 2: Reduction of 4-phenyl-tetrahydropyran-4-carbonitrile. This pathway involves the synthesis of a nitrile-containing intermediate, followed by its selective reduction to the aldehyde.

Each route will be discussed in detail, including the synthesis of the necessary precursors, reaction mechanisms, and step-by-step experimental procedures.

Synthetic Pathway I: Oxidation of a Precursor Alcohol

This synthetic route is a two-step process commencing from the commercially available tetrahydropyran-4-one. The key transformations are a Grignard reaction to install the phenyl group and create a tertiary alcohol, followed by a mild oxidation to furnish the target aldehyde.

Step 1: Synthesis of (4-phenyl-tetrahydropyran-4-yl)methanol via Grignard Reaction

The addition of a phenyl Grignard reagent to tetrahydropyran-4-one is a direct and efficient method for constructing the 4-phenyl-tetrahydropyran-4-ol core.

Mechanism: The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile. The carbon atom bound to magnesium attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. This nucleophilic addition leads to the formation of a tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, (4-phenyl-tetrahydropyran-4-yl)methanol.[2][3] It is crucial to perform the reaction under anhydrous conditions to prevent quenching of the highly basic Grignard reagent.

Caption: Grignard reaction pathway for the synthesis of the precursor alcohol.

Experimental Protocol: Synthesis of (4-phenyl-tetrahydropyran-4-yl)methanol

-

Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]

-

Grignard Reagent: Phenylmagnesium bromide (1.0 M solution in THF, 1.2 equivalents) is added to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Reactant Addition: A solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford (4-phenyl-tetrahydropyran-4-yl)methanol.

Step 2: Oxidation of (4-phenyl-tetrahydropyran-4-yl)methanol to 4-phenyl-tetrahydropyran-4-carbaldehyde

The oxidation of the tertiary alcohol to the corresponding aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to a carboxylic acid or other side reactions. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent candidates for this transformation due to their mild reaction conditions and high functional group tolerance.[5][6]

Mechanism (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol attacks this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][8]

Caption: Mechanistic overview of the Swern oxidation.

Experimental Protocol: Swern Oxidation of (4-phenyl-tetrahydropyran-4-yl)methanol

-

Reagent Preparation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere.

-

DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of (4-phenyl-tetrahydropyran-4-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Base Addition: Triethylamine (5.0 equivalents) is added, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Workup: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield 4-phenyl-tetrahydropyran-4-carbaldehyde.

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to rt, DCM | Mild, high yield, avoids heavy metals.[9] | Requires low temperatures, produces malodorous dimethyl sulfide.[7] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, DCM | Mild, neutral pH, short reaction times.[6][10] | DMP is expensive and potentially explosive.[6] |

Synthetic Pathway II: Reduction of a Nitrile Precursor

This alternative route involves the synthesis of a nitrile-functionalized intermediate, 4-phenyl-tetrahydropyran-4-carbonitrile, which is then selectively reduced to the target aldehyde using a hydride-based reducing agent.

Step 1: Synthesis of 4-phenyl-tetrahydropyran-4-carbonitrile

The synthesis of the nitrile precursor is a critical step in this pathway. A plausible approach involves the conversion of a carboxylic acid derivative.

Proposed Sub-Pathway: From Carboxylic Acid

A potential route to the nitrile involves the synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid, which can then be converted to the corresponding primary amide and subsequently dehydrated to the nitrile. The carboxylic acid can be prepared from the corresponding ester, for which synthetic procedures of analogous compounds have been reported.[11]

Experimental Protocol: Synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid (Analogous Procedure)

-

Ester Synthesis: An analogous ester, methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate, has been synthesized, suggesting a similar approach for the non-fluorinated analogue.[11]

-

Hydrolysis: A solution of the methyl ester (1.0 equivalent) in a mixture of ethanol and water is treated with potassium hydroxide (4.0 equivalents) and heated at reflux for 10 hours.[11]

-

Workup: After cooling, the reaction mixture is concentrated. The residue is diluted with water and extracted with DCM to remove any unreacted ester. The aqueous phase is then acidified to pH 1 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to afford the carboxylic acid.[11]

Conversion of Carboxylic Acid to Nitrile:

-

Amide Formation: The carboxylic acid is converted to the primary amide using standard methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia, or conversion to the acid chloride followed by reaction with ammonia.

-

Dehydration: The primary amide is then dehydrated to the nitrile using a dehydrating agent like phosphorous oxychloride, thionyl chloride, or trifluoroacetic anhydride.

Step 2: DIBAL-H Reduction of 4-phenyl-tetrahydropyran-4-carbonitrile

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent for the conversion of nitriles to aldehydes. The reaction is typically performed at low temperatures to prevent over-reduction to the primary amine.

Mechanism: DIBAL-H coordinates to the nitrogen atom of the nitrile, activating the cyano group for hydride attack. The hydride is delivered to the carbon atom, forming an imine-aluminum complex. This intermediate is stable at low temperatures. Upon aqueous workup, the imine is hydrolyzed to the aldehyde.[12]

Caption: DIBAL-H reduction of a nitrile to an aldehyde.

Experimental Protocol: DIBAL-H Reduction of 4-phenyl-tetrahydropyran-4-carbonitrile

-

Reaction Setup: A solution of 4-phenyl-tetrahydropyran-4-carbonitrile (1.0 equivalent) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

-

DIBAL-H Addition: A solution of DIBAL-H (1.0 M in hexanes, 1.2 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.

-

Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to give 4-phenyl-tetrahydropyran-4-carbaldehyde.

Alternative Strategy: The Prins Cyclization

A potentially more convergent approach to the 4-phenyl-tetrahydropyran scaffold is the Prins cyclization. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.[13] In the context of this synthesis, a reaction between a styrene derivative and a suitable three-carbon synthon containing an oxygen atom could, in principle, construct the desired ring system.

For example, an acid-catalyzed reaction of styrene with an appropriate homoallylic alcohol derivative in the presence of an aldehyde could lead to a 4-phenyl-tetrahydropyran structure.[14] However, controlling the regioselectivity and the introduction of the carbaldehyde functionality at the C4 position in a single step presents a significant synthetic challenge. While the Prins reaction is a powerful tool for tetrahydropyran synthesis, a direct and high-yielding protocol for 4-phenyl-tetrahydropyran-4-carbaldehyde via this method is not yet well-established in the literature and would require substantial methods development.

Conclusion and Outlook

This technical guide has detailed two viable and robust synthetic pathways for the preparation of 4-phenyl-tetrahydropyran-4-carbaldehyde.

-

Route 1 , involving the Grignard addition to tetrahydropyran-4-one followed by mild oxidation, is a reliable and straightforward approach that utilizes readily available starting materials. The choice of oxidation reagent can be tailored to the specific needs and scale of the synthesis.

-

Route 2 , proceeding through a nitrile intermediate, offers an alternative strategy. While the synthesis of the nitrile precursor may require more steps, the final DIBAL-H reduction is a well-established and high-yielding transformation.

The selection of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both pathways are based on fundamental and reliable organic transformations and provide a solid foundation for the synthesis of this valuable building block. Future research may focus on developing a more convergent synthesis, potentially through a novel Prins-type cyclization, which could offer improved atom economy and step efficiency.

References

- Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. (n.d.).

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021).

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012).

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar.

- Dess–Martin periodinane. (n.d.). Wikipedia.

- Prins reaction. (n.d.). Wikipedia.

- Grignard Reaction with Phenylmagnesium Bromide. (n.d.). Scribd.

- Dess-Martin Oxid

- DIBAL Reducing Agent. (n.d.). Chemistry Steps.

- Generation and Reaction of a Grignard Reagent. (2021). YouTube.

- Addition of a Grignard Reagent to an Ester: Form

- Dess-Martin-Periodinane oxid

- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Dess–Martin periodinane (DMP)

- 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts.

- Swern oxid

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (n.d.).

- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi

- Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021). YouTube.

- Swern Oxidation | Named Reactions | Organic Chemistry Lessons. (2020). YouTube.

- Swern Oxid

- Highly Enantioselective α-Cyanation with 4-Acetylphenyl Cyanate. (2025).

- Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. (n.d.). Benchchem.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Prins reaction - Wikipedia [en.wikipedia.org]

- 14. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbaldehyde: Physicochemical Properties and Synthetic Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile bioisostere.[1] This guide provides a comprehensive technical overview of 4-phenyltetrahydro-2H-pyran-4-carbaldehyde , a representative molecule featuring a gem-disubstituted quaternary carbon center. Due to the novelty of this specific structure, direct experimental data is limited. Therefore, this document synthesizes information from closely related analogues, established chemical principles, and predictive models to offer a robust profile for researchers. We will explore its core physicochemical properties, potential synthetic routes, detailed protocols for its characterization, and its relevance in the broader context of drug discovery. The insights herein are designed to explain the causality behind experimental choices and provide a self-validating framework for its investigation.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a saturated six-membered oxygen-containing heterocycle that has become a "privileged" scaffold in pharmaceutical sciences.[2] Unlike its aromatic or linear ether counterparts, the THP ring offers a unique combination of properties:

-

Improved Physicochemical Profile: As a bioisosteric replacement for cyclohexane or phenyl groups, the THP moiety often enhances aqueous solubility and reduces lipophilicity, which can be critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] The embedded oxygen atom can act as a hydrogen bond acceptor, providing additional points of interaction with biological targets.[1]

-

Structural Rigidity: The defined chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target protein, often leading to improved potency.[1]

-

Metabolic Stability: The C-O bonds within the THP ring are generally more resistant to metabolic degradation compared to other functional groups, enhancing the in-vivo stability of drug candidates.

The subject of this guide, 4-phenyltetrahydro-2H-pyran-4-carbaldehyde , is of particular interest due to its unique 4,4-disubstitution. This gem-disubstituted pattern creates a sterically hindered, non-enolizable aldehyde on a stable heterocyclic core, a structural motif with potential applications in creating novel molecular architectures for drug discovery.[3]

Predicted Physicochemical Properties

Due to the absence of published experimental data for 4-phenyltetrahydro-2H-pyran-4-carbaldehyde, the following properties are predicted based on computational models and data from analogous structures like 4-phenyltetrahydropyran and tetrahydro-2H-pyran-4-carbaldehyde.[4][5][6] Such in-silico predictions are a standard and valuable tool in the early stages of drug discovery for prioritizing synthetic targets.[7][8]

| Property | Predicted Value / Range | Rationale & Comparative Insights |

| Molecular Formula | C₁₂H₁₄O₂ | Derived from the chemical structure. |

| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar structures like tetrahydro-2H-pyran-4-carbaldehyde (liquid) and the potential for the phenyl group to induce crystallinity.[6] |

| Boiling Point | > 250 °C at 760 mmHg (with decomposition) | The high molecular weight and polarity suggest a high boiling point. The aldehyde group may be prone to decomposition at elevated temperatures. The boiling point of the simpler tetrahydro-2H-pyran-4-carbaldehyde is ~177 °C.[6] |

| Melting Point | 25 - 45 °C | The introduction of a phenyl group on a quaternary center can disrupt crystal packing, leading to a low melting point. This is a broad estimate. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | The tetrahydropyran ring provides some water solubility, but the phenyl group significantly increases lipophilicity.[9] |

| Predicted LogP | 1.5 - 2.5 | The octanol-water partition coefficient (LogP) is estimated to be in this range, indicating moderate lipophilicity suitable for many drug discovery programs. This balances the hydrophilic ether and aldehyde with the lipophilic phenyl ring. |

| Predicted pKa | Not applicable (non-ionizable) | The molecule lacks acidic or basic functional groups that would ionize under physiological pH. The α-proton is absent, so it cannot be deprotonated to form an enolate. |

Synthesis and Chemical Reactivity

Proposed Synthetic Strategy

The creation of a quaternary carbon center at the C4 position of a tetrahydropyran ring requires a carefully designed synthetic approach. A direct one-step synthesis is challenging. A plausible and robust multi-step strategy involves the synthesis of a carboxylic acid precursor, followed by a selective reduction to the aldehyde.

Rationale behind the synthetic choices:

-

Formation of the THP Core: The synthesis begins with a well-established double alkylation of a malonic ester derivative with a reagent like bis(2-chloroethyl) ether to form the tetrahydropyran ring with a gem-dicarboxylate at the C4 position.[10] This is a reliable method for constructing the core scaffold.

-

Introduction of the Phenyl Group & Decarboxylation: The gem-dicarboxylate intermediate is not ideal for direct conversion. A more robust method involves converting a related precursor, such as tetrahydropyran-4-one, into a cyanohydrin, which can then be reacted with a phenyl Grignard reagent. Alternatively, a route via 4-cyanotetrahydropyran-4-carboxylic acid allows for the introduction of the necessary groups.[11] A subsequent hydrolysis and decarboxylation step would yield 4-phenyltetrahydropyran-4-carboxylic acid.[12][13]

-

Selective Reduction to the Aldehyde: The final and most delicate step is the reduction of the carboxylic acid to the aldehyde. Carboxylic acids are difficult to reduce directly to aldehydes as the reaction often proceeds to the primary alcohol. A common and reliable method is the Rosenmund reduction, where the carboxylic acid is first converted to an acyl chloride (e.g., using thionyl chloride, SOCl₂) and then catalytically hydrogenated in the presence of a poisoned catalyst (e.g., palladium on barium sulfate with quinoline). This prevents over-reduction to the alcohol.

Chemical Reactivity

The reactivity of 4-phenyltetrahydro-2H-pyran-4-carbaldehyde is dominated by its aldehyde functional group.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[14][15] However, the presence of the adjacent quaternary carbon, substituted with a bulky phenyl group, introduces significant steric hindrance.[16][17] This will likely decrease the rate of reaction compared to less hindered aldehydes.[4] Common reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents to form secondary alcohols.

-

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-phenyltetrahydropyran-4-carboxylic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Lack of Enolization: A key feature is the absence of an α-proton. This means the aldehyde cannot form an enol or enolate, rendering it unreactive in reactions that require this intermediate, such as aldol condensations or α-halogenation.

Experimental Protocols for Characterization

Verifying the identity and purity of a novel compound like 4-phenyltetrahydro-2H-pyran-4-carbaldehyde requires a suite of analytical techniques. The following protocols are based on standard methodologies for characterizing organic molecules.[6][11]

Spectroscopic Analysis Workflow

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Prepare a thin film of the neat sample (if liquid) between two NaCl or KBr plates, or prepare a KBr pellet if the sample is solid.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Ratio the sample spectrum against the background to obtain the final absorbance/transmittance spectrum.

-

-

Expected Characteristic Peaks:

-

~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet). Its presence is a strong indicator of the aldehyde group.

-

~1725 cm⁻¹: A strong, sharp absorbance due to the C=O (carbonyl) stretch of the aliphatic aldehyde.

-

~1100 cm⁻¹: A strong C-O-C (ether) stretch from the tetrahydropyran ring.

-

~3050-3020 cm⁻¹: Aromatic C-H stretches from the phenyl group.

-

~1600 and ~1450 cm⁻¹: C=C stretches within the aromatic ring.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm connectivity.

-

Methodology:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Chemical Shifts (Predicted):

-

δ ~9.5-9.7 ppm (singlet, 1H): The highly deshielded aldehyde proton (-CHO). It will be a singlet as there are no adjacent protons.

-

δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl group.

-

δ ~3.5-4.0 ppm (multiplet, 4H): Protons on the carbons adjacent to the ring oxygen (C2 and C6 positions of the THP ring).

-

δ ~1.8-2.2 ppm (multiplet, 4H): Protons on the carbons adjacent to the quaternary carbon (C3 and C5 positions of the THP ring).

-

-

Expected ¹³C NMR Chemical Shifts (Predicted):

-

δ ~200-205 ppm: Aldehyde carbonyl carbon.

-

δ ~135-140 ppm: Quaternary aromatic carbon attached to the THP ring.

-

δ ~125-130 ppm: Aromatic carbons of the phenyl group.

-

δ ~65-70 ppm: Carbons adjacent to the ring oxygen (C2, C6).

-

δ ~45-50 ppm: Quaternary carbon (C4).

-

δ ~30-35 ppm: Carbons adjacent to the quaternary carbon (C3, C5).

-

Protocol 3: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Dissolve a dilute sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is a soft ionization technique that should show the molecular ion peak.

-

-

Expected Results:

-

Molecular Ion Peak (M+H)⁺: at m/z 191.1067 (for C₁₂H₁₅O₂⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Key Fragmentation Peaks: Expect loss of the formyl group (-CHO, 29 Da), and fragmentation of the tetrahydropyran ring. The phenyl group would give rise to characteristic aromatic fragments (e.g., m/z 77).

-

Conclusion and Future Outlook

4-Phenyltetrahydro-2H-pyran-4-carbaldehyde represents a fascinating molecular scaffold that combines the beneficial properties of the tetrahydropyran ring with the unique reactivity of a sterically encumbered, non-enolizable aldehyde. While direct experimental data remains to be published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. The protocols and predicted data herein serve as a valuable starting point for researchers in medicinal chemistry and organic synthesis.

The gem-disubstituted nature of this compound makes it an interesting building block for creating complex, three-dimensional molecules.[3][18] Future work should focus on executing the proposed synthesis, validating the predicted physicochemical and spectroscopic data, and exploring its reactivity in the context of library synthesis for drug discovery programs. Its unique structural features may offer novel solutions to challenges in scaffold design and metabolic stability.[19]

References

-

Jung, M. E., & Piizzi, G. (2005). Synthesis and C-alkylation of Hindered Aldehyde Enamines. Organic Letters, 7(19), 4381–4384. [Link]

-

Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. r/Mcat. [Link]

-

Grokipedia. (n.d.). Tetrahydropyran. Grokipedia. [Link]

-

DR-NTU, Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

-

Loh, T.-P., & Hu, Q.-Y. (2001). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Accounts of Chemical Research, 34(1), 60-69. [Link]

-

Synthesis Workshop. (2024, January 6). Advanced Organic Chemistry: Carbonyl Reactivity [Video]. YouTube. [Link]

-

Kour, M., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1116–1175. [Link]

-

Nasibzadasass. (2022, August 5). Relative reactivity of Aldehydes and Ketones || Steric hindrance Inductive effect [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

-

Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. 8(1), 2265-2268. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

MacMillan, D. W. C., et al. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 143(4), 1776–1785. [Link]

- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

-

Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640. [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. [Link]

-

iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. [Link]

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

American Chemical Society. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Journal of Chemical Education. [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). Home Page. [Link]

-

Engle, K. M., & Chen, J. S. (2016). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry, 81(15), 6299–6306. [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. 1(3). [Link]

-

Argüello-DaSilva, A., et al. (2001). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Brazilian Chemical Society, 12(4), 515-519. [Link]

-

Oakwood Chemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde. [Link]

Sources

- 1. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones [agris.fao.org]

- 2. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 - iChemical [ichemical.com]

- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 11. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis and C-alkylation of hindered aldehyde enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Structural and Analytical Guide to 4-Phenyl-4-formyltetrahydropyran

Foreword: The Significance of the Substituted Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including many carbohydrate-based drugs.[1][2] Its conformational pre-organization and ability to engage in hydrogen bonding via the ring oxygen make it a valuable structural motif for achieving target-specific interactions. The introduction of substituents, such as in 4-phenyl-4-formyltetrahydropyran, creates a synthetically versatile intermediate. The quaternary center at C4, bearing both a bulky, lipophilic phenyl group and a reactive formyl group, presents a unique combination of steric and electronic properties. This guide provides an in-depth analysis of its synthesis, structural characterization, and conformational behavior, offering field-proven insights for its application in complex molecule synthesis and drug discovery programs.

Synthesis: From Nitrile Precursor to Aldehyde

The most reliable and selective method for preparing 4-phenyl-4-formyltetrahydropyran is through the partial reduction of its nitrile precursor, 4-phenyl-4-cyanotetrahydropyran. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can reduce nitriles to aldehydes with high fidelity when the reaction temperature is strictly controlled.[3][4]

Causality of Experimental Design

-

Choice of Reducing Agent: While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the nitrile all the way to a primary amine, DIBAL-H, a bulkier and less reactive reducing agent, allows the reaction to be stopped at the intermediate imine stage.[5]

-

Low-Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). At this temperature, the aluminum-imine complex formed after the initial hydride transfer is stable.[4] Allowing the temperature to rise would result in a second hydride addition, leading to the undesired amine byproduct.

-

Aqueous Workup: A careful aqueous quench hydrolyzes the imine complex to reveal the desired aldehyde. The use of Rochelle's salt (potassium sodium tartrate) is often employed to chelate the aluminum byproducts, preventing the formation of gelatinous precipitates and simplifying the extraction process.[6][7]

Synthetic Workflow Diagram

Caption: Synthetic route from nitrile precursor to the target aldehyde.

Experimental Protocol: DIBAL-H Reduction of 4-Phenyl-4-cyanotetrahydropyran

-

Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-phenyl-4-cyanotetrahydropyran (1.0 equiv) and dissolve in anhydrous toluene (0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add a 1.0 M solution of DIBAL-H in toluene (1.2 equiv) dropwise via a syringe pump over 45 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: While still at -78 °C, slowly add methanol (2.0 equiv) to quench the excess DIBAL-H. Allow the mixture to warm to room temperature.

-

Workup: Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-4-formyltetrahydropyran.[7]

Comprehensive Structural Elucidation

Unequivocal structural confirmation is achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The presence of the aldehyde is confirmed by two highly characteristic absorptions: the intense carbonyl (C=O) stretch and the weaker aldehydic C-H stretches.[8]

| Vibration | Predicted Wavenumber (cm⁻¹) | Appearance/Significance |

| Aldehydic C-H Stretch | ~2820 and ~2720 | Two weak but sharp bands, highly diagnostic for an aldehyde.[9][10] |

| Aliphatic C-H Stretch | 2850 - 2960 | C-H bonds of the tetrahydropyran ring. |

| Carbonyl (C=O) Stretch | ~1725 | Strong, sharp absorption confirming the aldehyde carbonyl group.[10] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-intensity bands indicating the phenyl ring. |

| C-O-C Ether Stretch | 1080 - 1150 | Strong band characteristic of the tetrahydropyran ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment and connectivity of every hydrogen atom. Due to the fixed chair conformation, the axial and equatorial protons on the THP ring are diastereotopic and will appear as distinct signals with different coupling constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CHO | 9.5 - 10.0 | s (singlet) | Uncoupled proton, significantly deshielded by the carbonyl group. |

| Phenyl (Ar-H) | 7.2 - 7.5 | m (multiplet) | Protons on the aromatic ring. |

| H2/H6 (equatorial) | 3.8 - 4.1 | m | Deshielded by the adjacent ring oxygen. |

| H2/H6 (axial) | 3.4 - 3.7 | m | Deshielded by the adjacent ring oxygen. |

| H3/H5 (equatorial) | 1.9 - 2.2 | m | Standard aliphatic region. |

| H3/H5 (axial) | 1.6 - 1.9 | m | Shielded relative to their equatorial counterparts. |

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments and their functional type.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C HO | 195 - 205 | Carbonyl carbon, highly deshielded. |

| Phenyl (C -Ar) | 135 - 145 | Quaternary aromatic carbon attached to the THP ring. |

| Phenyl (-C H=) | 125 - 130 | Protonated aromatic carbons. |

| C2 / C6 | 65 - 75 | Carbons adjacent to the ring oxygen. |

| C4 | 45 - 55 | The key quaternary carbon bearing the phenyl and formyl groups. |

| C3 / C5 | 25 - 35 | Aliphatic carbons of the THP ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and reveals fragmentation patterns that further corroborate the structure.

| m/z Value | Proposed Fragment Identity | Significance |

| 190 | [M]⁺ | Molecular ion peak (C₁₂H₁₄O₂) |

| 161 | [M - CHO]⁺ | Loss of the formyl radical (29 Da). |

| 113 | [M - C₆H₅]⁺ | Loss of the phenyl radical (77 Da). |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment. |

| 85 | [C₅H₉O]⁺ | Fragmentation of the THP ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Conformational Analysis: A Sterically Governed System

The tetrahydropyran ring adopts a low-energy chair conformation, analogous to cyclohexane, to minimize torsional and angle strain.[1][11] In 4-phenyl-4-formyltetrahydropyran, the conformational equilibrium is overwhelmingly dictated by the steric demands of the two large substituents at the C4 position.

The phenyl group is significantly bulkier than the formyl group. To minimize unfavorable 1,3-diaxial interactions, the molecule will predominantly adopt a chair conformation where the larger phenyl group occupies the equatorial position.[12] This forces the smaller, yet still significant, formyl group into the more sterically hindered axial position. While electronic effects like the anomeric effect can influence conformation in THP rings, they are primarily associated with substitution at the C2 position and are not the dominant factor in this 4,4-disubstituted system.[13][14]

Conformational Equilibrium Diagram

Caption: Chair conformations showing the favored phenyl-equatorial state.

Note: The images in the DOT script are placeholders for chemical drawings of the chair conformers.

Reactivity and Synthetic Utility

The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile electrophilic handle for carbon-carbon bond formation.[15] The presence of this group in 4-phenyl-4-formyltetrahydropyran opens avenues for its elaboration into more complex structures, a key consideration in drug development.

Example Application: Wittig Olefination

The Wittig reaction provides a robust method for converting aldehydes into alkenes. This transformation is critical for extending carbon chains or introducing vinyl functionalities.

Wittig Reaction Workflow

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Navigating the Synthesis and Application of 4-Phenyl-tetrahydropyran-4-carbaldehyde: An In-depth Technical Guide

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 4-phenyl-tetrahydropyran-4-carbaldehyde.

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the tetrahydropyran (THP) moiety has emerged as a privileged scaffold. Its inherent conformational rigidity and potential for hydrogen bond acceptance make it a valuable bioisostere for cyclohexane, often leading to improved pharmacokinetic profiles in drug candidates. The introduction of a phenyl group and a reactive carbaldehyde function at the 4-position of the THP ring creates a unique trifunctional building block: 4-phenyl-tetrahydropyran-4-carbaldehyde. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and diverse applications, with a focus on empowering researchers in their scientific endeavors. While direct and extensive public data on 4-phenyl-tetrahydropyran-4-carbaldehyde is limited, this guide will leverage established synthetic methodologies for related tetrahydropyran structures to propose a robust pathway for its preparation and explore its potential applications based on the reactivity of its constituent functional groups.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. The table below summarizes the predicted and known properties of the parent compound, tetrahydropyran-4-carbaldehyde, which can serve as a baseline for understanding the properties of its 4-phenyl derivative. The addition of a phenyl group is expected to increase the molecular weight, boiling point, and lipophilicity.

| Property | Value (for Tetrahydropyran-4-carbaldehyde) | Reference |

| CAS Number | 50675-18-8 | [1][2][3] |

| Molecular Formula | C6H10O2 | [2][3] |

| Molecular Weight | 114.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 176.9 °C at 760 mmHg | [4] |

| Density | 1.097 g/cm³ | [4] |

| Flash Point | 65.1 °C | [4] |

| Storage Temperature | 0 - 8 °C | [2] |

Proposed Synthesis of 4-Phenyl-tetrahydropyran-4-carbaldehyde

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 4-Phenyl-tetrahydropyran-4-carbonitrile

This initial step involves the nucleophilic addition of a phenyl group to the commercially available tetrahydro-4H-pyran-4-one, followed by the introduction of a nitrile group.

-

Grignard Reaction: To a solution of phenylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether at 0 °C, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous diethyl ether dropwise.

-

Reaction Quench: After complete addition, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-phenyl-tetrahydropyran-4-ol.

-

Cyanation: The crude alcohol is then subjected to a nucleophilic substitution reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., indium(III) chloride), to afford 4-phenyl-tetrahydropyran-4-carbonitrile.

Step 2: Reduction of the Nitrile to the Aldehyde

The final step involves the selective reduction of the nitrile to the corresponding aldehyde.

-

DIBAL-H Reduction: To a solution of 4-phenyl-tetrahydropyran-4-carbonitrile (1.0 eq.) in anhydrous toluene at -78 °C, a solution of diisobutylaluminium hydride (DIBAL-H) (1.2 eq.) in toluene is added dropwise.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed.

-

Final Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 4-phenyl-tetrahydropyran-4-carbaldehyde.

Visualizing the Synthetic Workflow

Caption: Potential inhibitory action on a generic kinase signaling pathway.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-phenyl-tetrahydropyran-4-carbaldehyde and its precursors. Based on the parent compound, tetrahydropyran-4-carbaldehyde, it is expected to be a combustible liquid and may cause skin and eye irritation. [5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Phenyl-tetrahydropyran-4-carbaldehyde represents a promising, albeit currently under-documented, chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications. By leveraging the principles of rational drug design and modern synthetic methodologies, researchers can unlock the potential of this versatile building block to create novel molecules with diverse biological activities and contribute to the advancement of science.

References

-

ZaiQi Bio-Tech. (n.d.). Tetrahydropyran-4-carbaldehyde | CAS No:50675-18-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. National Library of Medicine. Retrieved from [Link]

-

iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

Sources

- 1. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8|ZaiQi Bio-Tech [chemzq.com]

- 4. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 - iChemical [ichemical.com]

- 5. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Profile of 4-Phenyloxane-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: 4-Phenyloxane-4-carbaldehyde is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published empirical data for this specific molecule, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic characteristics. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from structurally analogous compounds, we present a robust, predictive framework for the identification and characterization of this novel aldehyde. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of substituted oxane derivatives.

Introduction: The Structural Rationale for Spectroscopic Analysis

The 4-phenyloxane-4-carbaldehyde molecule integrates several key functional groups onto a central oxane (tetrahydropyran) ring. The quaternary carbon at the 4-position, substituted with both a phenyl and a carbaldehyde group, creates a distinct chemical environment that is expected to manifest in unique spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis and purity of the compound, as well as for elucidating its behavior in various chemical and biological systems.

This guide will deconstruct the molecule into its constituent parts—the oxane ring, the phenyl group, and the carbaldehyde moiety—to predict its spectral behavior. The causality behind these predictions is rooted in the fundamental principles of how atomic nuclei and bonds interact with electromagnetic radiation and energetic electrons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-phenyloxane-4-carbaldehyde are based on the known chemical shifts of the parent tetrahydropyran ring, with adjustments made for the deshielding effects of the phenyl and carbaldehyde substituents.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be characterized by signals from the aldehydic proton, the aromatic protons of the phenyl ring, and the methylene protons of the oxane ring. Due to the chair conformation of the oxane ring, the axial and equatorial protons are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.0 | Singlet (s) | 1H | Aldehydic proton (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. |

| ~7.2 - 7.5 | Multiplet (m) | 5H | Aromatic protons (Ph-H) | Protons on the phenyl ring will appear in their characteristic region, with potential for complex splitting patterns depending on the rotational dynamics of the phenyl group. |

| ~3.6 - 3.9 | Multiplet (m) | 4H | Oxane protons (H-2, H-6) | These protons are adjacent to the ring oxygen and are therefore the most deshielded of the aliphatic protons. Axial and equatorial protons will have different chemical shifts.[1] |

| ~1.8 - 2.2 | Multiplet (m) | 4H | Oxane protons (H-3, H-5) | These methylene protons are further from the ring oxygen and will appear at a higher field (more shielded) compared to the H-2 and H-6 protons.[1] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The carbonyl carbon of the aldehyde and the quaternary carbon at the 4-position are expected to be particularly diagnostic.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 - 205 | Aldehydic Carbonyl (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field.[2] |

| ~135 - 145 | Aromatic Quaternary Carbon (C-1' of Phenyl) | The carbon of the phenyl ring directly attached to the oxane ring. |

| ~125 - 130 | Aromatic Carbons (CH of Phenyl) | The protonated carbons of the phenyl ring will appear in this typical range.[2] |

| ~65 - 70 | Oxane Carbons (C-2, C-6) | These carbons are adjacent to the ring oxygen and are deshielded relative to other aliphatic carbons. |

| ~45 - 55 | Quaternary Oxane Carbon (C-4) | This carbon is substituted with both a phenyl and a carbaldehyde group, leading to a significant downfield shift. |

| ~30 - 35 | Oxane Carbons (C-3, C-5) | These methylene carbons of the oxane ring are expected in this region. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-phenyloxane-4-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate all signals to confirm the proton count for each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon environment.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons by their absence in DEPT spectra).

-

-

Two-Dimensional (2D) NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks within the oxane ring.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which can be invaluable for confirming the connectivity of the phenyl and carbaldehyde groups to the C-4 position of the oxane ring.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups. For 4-phenyloxane-4-carbaldehyde, the most diagnostic peaks will be those corresponding to the aldehyde and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~2830 and ~2720 | Medium | Aldehydic C-H Stretch | The presence of two distinct C-H stretching bands, one of which is at an unusually low frequency (~2720 cm⁻¹), is highly characteristic of an aldehyde.[3][4][5] |

| ~1720 - 1740 | Strong | Carbonyl (C=O) Stretch | A strong absorption in this region is indicative of a saturated aliphatic aldehyde.[3][4][6] |

| ~3030 | Weak to Medium | Aromatic C-H Stretch | This absorption above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[5] |

| ~1600 and ~1450 | Medium to Weak | Aromatic C=C Bending | These two bands are characteristic of the carbon-carbon double bond stretching within the phenyl ring. |

| ~1100 | Strong | C-O-C Stretch (Ether) | A strong band in this region is expected for the C-O-C asymmetric stretching of the oxane ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

For liquid/oil samples or solutions: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Predicted Mass and Fragmentation Pattern

-

Molecular Formula: C₁₂H₁₄O₂

-

Molecular Weight: 190.24 g/mol

-

Predicted Molecular Ion (M⁺•): A peak at m/z = 190 is expected in the electron ionization (EI) mass spectrum.

The fragmentation of 4-phenyloxane-4-carbaldehyde is likely to be driven by the presence of the phenyl group and the heteroatom in the ring. Cleavage adjacent to the oxygen (alpha-cleavage) is a common pathway for cyclic ethers.[7][8]

Plausible Fragmentation Pathways:

-

Loss of the Aldehyde Group: A peak at m/z = 161 ([M-CHO]⁺) corresponding to the loss of the formyl radical.

-

Loss of the Phenyl Group: A peak at m/z = 113 ([M-C₆H₅]⁺).

-

Benzylic Cleavage: A strong peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature for compounds containing a benzyl moiety.

-

Ring Opening and Cleavage: Fragmentation of the oxane ring can lead to a variety of smaller fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecule [M+H]⁺ at m/z = 191.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Visualization of Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of 4-phenyloxane-4-carbaldehyde.

Proposed Mass Spectrometry Fragmentation Workflow

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

A Senior Application Scientist's Guide to the Discovery and Isolation of Substituted Tetrahydropyran Aldehydes

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, integral to the structure of numerous biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration of the discovery and isolation of substituted tetrahydropyran aldehydes, critical intermediates in the synthesis of complex molecules. We will delve into the strategic intricacies of their synthesis, the practical challenges of their purification, and the definitive methods for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these vital chemical entities in their work.

The Strategic Imperative: Why Substituted Tetrahydropyran Aldehydes?

The prevalence of the tetrahydropyran ring in pharmaceuticals and natural products underscores the importance of synthetic access to functionalized THP building blocks.[2][4] Substituted THP aldehydes, in particular, serve as versatile handles for subsequent chemical transformations, allowing for the elaboration of complex molecular architectures. Their aldehyde functionality provides a reactive site for carbon-carbon bond formation, oxidation, reduction, and other key synthetic manipulations. The stereochemical complexity inherent in many substituted THPs necessitates synthetic strategies that offer precise control over multiple stereocenters, a central theme we will explore in the following sections.[5][6]

The Architect's Toolbox: Modern Synthetic Strategies for THP Aldehydes

The construction of the tetrahydropyran ring with desired substitution patterns and stereochemistry is a significant challenge in organic synthesis.[3][7] Several powerful methodologies have been developed to address this, each with its own set of advantages and mechanistic nuances. The choice of synthetic route is dictated by the target molecule's specific stereochemical and functional group requirements.

The Prins Cyclization: A Classic Reimagined

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a cornerstone of THP synthesis.[8][9] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal olefin.[8][10] The stereochemical outcome is often controlled by a chair-like transition state, allowing for the diastereoselective formation of substituted tetrahydropyrans.[1][10]

Mechanism of the Prins Cyclization:

Figure 1: Generalized mechanism of the Prins cyclization.

Modern variations of the Prins reaction employ a range of Lewis and Brønsted acids to promote the cyclization under milder conditions and with greater stereocontrol.[8][11][12] For instance, iron(III) catalysis has been shown to be highly effective in the stereoselective synthesis of 4-hydroxy THPs.[11]

Hetero-Diels-Alder Reaction: Convergent and Stereocontrolled

The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent approach to the synthesis of dihydropyran derivatives, which can be readily converted to the desired THP aldehydes.[1][13][14] This [4+2] cycloaddition typically involves an electron-rich diene and an electron-deficient dienophile (often an aldehyde or ketone). The development of asymmetric catalysts, such as chiral chromium(III) and copper(II) complexes, has enabled the enantioselective synthesis of highly functionalized THPs.[1][13][15]

Catalytic Asymmetric Hetero-Diels-Alder Reaction Workflow:

Figure 2: Workflow for asymmetric hetero-Diels-Alder synthesis of THP precursors.

Intramolecular Oxa-Michael Addition: A Powerful Cyclization Strategy

The intramolecular oxa-Michael addition is a highly effective method for the synthesis of tetrahydropyrans, particularly for the construction of 2,6-cis-disubstituted systems.[1][4][16] This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated aldehyde, ketone, or ester. The stereochemical outcome is often governed by thermodynamic control, leading to the formation of the more stable chair conformation with equatorial substituents.[14] Organocatalysis has emerged as a powerful tool for promoting asymmetric intramolecular oxa-Michael additions, providing access to enantioenriched THP aldehydes.[5][16]

Table 1: Comparison of Key Synthetic Strategies for Substituted Tetrahydropyran Aldehydes

| Synthetic Strategy | Key Features | Advantages | Disadvantages | Representative Catalyst/Reagent |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. | Forms C-C and C-O bonds in a single step; good for forming 4-hydroxy THPs. | Can be prone to side reactions like oxonia-Cope rearrangement; may require strong acids. | FeCl₃, Sc(OTf)₃, Brønsted acids.[8][11] |

| Hetero-Diels-Alder | [4+2] cycloaddition of a diene and a dienophile. | Convergent; excellent stereocontrol with asymmetric catalysts. | Limited by the availability of suitable dienes and dienophiles. | Chiral Cr(III) and Cu(II) complexes.[1][13][15] |

| Oxa-Michael Addition | Intramolecular conjugate addition of an alcohol to an α,β-unsaturated system. | High diastereoselectivity for cis-2,6-disubstituted THPs; amenable to organocatalysis. | Requires synthesis of the acyclic precursor. | Chiral secondary amines, phosphoric acids.[4][5][16] |

The Art of Separation: Isolation and Purification of THP Aldehydes

The isolation of the target substituted tetrahydropyran aldehyde from a complex reaction mixture is a critical step that often requires a multi-technique approach. The choice of purification method depends on the scale of the reaction, the polarity and volatility of the compound, and the presence of any stereoisomers.

Chromatographic Techniques: The Workhorse of Purification

Chromatography is the most widely used technique for the purification of organic compounds.[17][18]

-

Flash Column Chromatography: This is the initial method of choice for purifying crude reaction mixtures on a preparative scale. The selection of the stationary phase (typically silica gel) and the mobile phase (a mixture of non-polar and polar solvents) is crucial for achieving good separation.

-

High-Performance Liquid Chromatography (HPLC): For more challenging separations, particularly of diastereomers, and for analytical purity assessment, HPLC is indispensable. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the THP aldehyde.

-

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for the separation of chiral compounds.[19] It often provides faster separations and higher efficiency than HPLC for certain classes of molecules.[20][21] The use of supercritical CO₂ as the primary mobile phase also simplifies solvent removal.

Experimental Protocol: Chiral SFC Method Development for a Racemic THP Aldehyde

-

Column Screening: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H), with a generic gradient of CO₂ and a modifier (e.g., methanol, ethanol, or isopropanol).

-

Modifier Optimization: Once a promising CSP is identified, optimize the type and concentration of the organic modifier to improve resolution and retention time.

-

Additive Screening: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and selectivity for certain analytes.

-

Temperature and Backpressure Optimization: Fine-tune the column temperature and backpressure to maximize separation efficiency.

-

Method Validation: Once an optimal method is developed, validate it for robustness, linearity, and precision.

Non-Chromatographic Techniques

-

Distillation: For volatile THP aldehydes, distillation under reduced pressure can be an effective purification method, especially on a larger scale.

-

Crystallization: If the target compound is a solid, crystallization can be a highly effective technique for achieving high purity.

-

Chemical Derivatization: In some cases, temporary derivatization of the aldehyde to a more easily separable derivative (e.g., an acetal), followed by purification and deprotection, can be a viable strategy.

The Moment of Truth: Spectroscopic Characterization

Unambiguous structural elucidation and stereochemical assignment are paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the isolated substituted tetrahydropyran aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aldehyde proton typically appears as a singlet or a narrow multiplet in the downfield region of the spectrum (δ 9-10 ppm).[22][23][24] The chemical shifts and coupling constants of the protons on the THP ring provide valuable information about the substitution pattern and relative stereochemistry.

-

¹³C NMR: The carbonyl carbon of the aldehyde resonates in the range of δ 190-200 ppm.[22][23] The chemical shifts of the ring carbons are indicative of their substitution and stereochemical environment.

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments are essential for assigning all proton and carbon signals and for determining the through-bond and through-space correlations, which are critical for confirming the constitution and relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and reliable method for confirming the presence of the aldehyde functional group. A strong carbonyl (C=O) stretching absorption is typically observed in the region of 1720-1740 cm⁻¹ for saturated aldehydes.[23][25] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the absence of any starting alcohol or carboxylic acid impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[22] The molecular ion peak (M⁺) confirms the molecular formula. Characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangement, can provide further structural information.[22][26]

Table 2: Key Spectroscopic Data for a Representative Substituted Tetrahydropyran Aldehyde

| Spectroscopic Technique | Key Feature | Typical Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.0 - 10.0 ppm |

| Ring Protons | δ 1.0 - 4.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm |

| Ring Carbons | δ 20 - 80 ppm | |

| IR | Carbonyl Stretch (C=O) | 1720 - 1740 cm⁻¹ |

| MS | Molecular Ion Peak | [M]⁺ |

Conclusion and Future Outlook